

Chemical structure of MBX-102 acid

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Compound of Interest		
Compound Name:	MBX-102 acid	
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An In-depth Technical Guide to MBX-102 Acid (Arhalofenate Acid)

Executive Summary

MBX-102, also known as Arhalofenate, is a novel therapeutic agent under investigation for the treatment of type 2 diabetes and gout.[1][2] It is administered as a prodrug ester, which is rapidly and completely hydrolyzed by non-specific serum esterases into its active form, MBX-102 acid (Arhalofenate acid).[3][4] This active metabolite functions as a selective peroxisome proliferator-activated receptor-gamma (PPAR-y) partial agonist and modulator.[1][3] Unlike traditional full PPAR-y agonists such as thiazolidinediones (TZDs), MBX-102 acid exhibits a differentiated mechanism of action, characterized by weak transactivation but robust transrepression activity.[1] This profile allows it to achieve significant anti-diabetic and lipid-lowering effects without the common side effects of weight gain and edema associated with TZDs.[1][5] Furthermore, Arhalofenate has been shown to possess uricosuric properties, reducing serum urate levels by inhibiting renal transporters.[2]

Chemical Structure and Physicochemical Properties

MBX-102 is the (-) enantiomer of halofenate.[4] It is an ester prodrug that is metabolized to its active free acid form, MBX-102 acid.[4]

Table 1: Physicochemical Properties of Arhalofenate (MBX-102) and MBX-102 Acid



Property	Arhalofenate (MBX-102, Prodrug)	MBX-102 Acid (Active Metabolite)	
IUPAC Name	2-acetamidoethyl (2R)-2-(4- chlorophenyl)-2-[3- (trifluoromethyl)phenoxy]acetat e[2][6]	(2R)-2-(4-chlorophenyl)-2-[3- (trifluoromethyl)phenoxy]acetic acid	
Synonyms	JNJ-39659100, Arhalofenato[6] [7]	Arhalofenate Acid	
CAS Number	24136-23-0[6][7]	Not explicitly available in search results.	
Molecular Formula	C19H17ClF3NO4[6][7]	C15H10ClF3O3	
Molecular Weight	415.79 g/mol [7]	346.69 g/mol	
Chemical Structure	F F F	O-H CI-CI- HO-Zr 4+ O-H O-H O-H O-H O-H O-H Al ^^^	

Note: Structures are visual representations based on IUPAC names. **MBX-102 Acid** structure is inferred from the prodrug structure by hydrolysis of the ester group.

Mechanism of Action

MBX-102 acid's therapeutic effects are derived from a dual mechanism involving PPAR-y modulation and inhibition of renal urate transporters.

Selective PPAR-y Modulation (SPPARM)



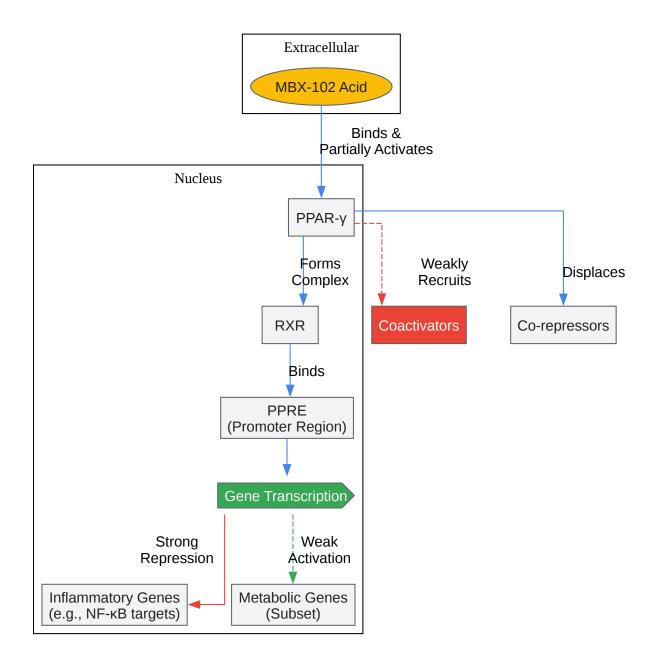




MBX-102 acid is a selective partial agonist for PPAR-γ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[1] Unlike full agonists, its interaction with the PPAR-γ ligand-binding domain is differential, leading to a reduced ability to recruit coactivators.[1] This results in:

- Weak Transactivation: MBX-102 acid only weakly activates a subset of PPAR-y target genes. This is believed to contribute to its insulin-sensitizing and glucose-lowering properties without promoting adipocyte differentiation, thus avoiding the weight gain seen with TZDs.[1]
- Robust Transrepression: The compound demonstrates potent anti-inflammatory effects, suggested to be more enhanced than other PPAR-γ agonists. This is attributed to a more potent transrepression activity, which involves inhibiting the activity of pro-inflammatory transcription factors.[1]





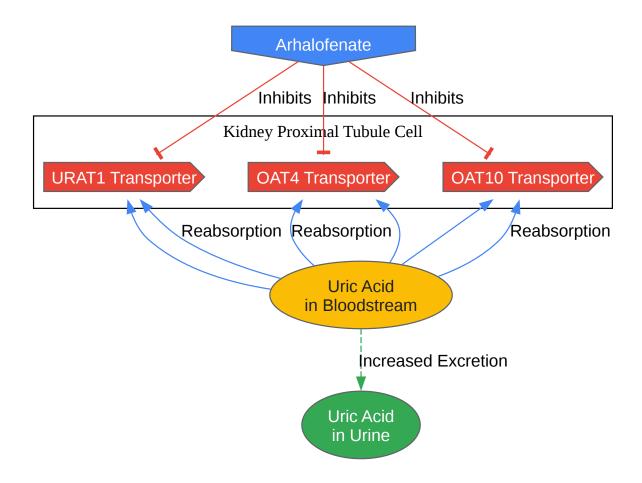
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Caption: PPAR-y signaling pathway modulation by MBX-102 acid.



Uricosuric Action

For the treatment of gout, Arhalofenate lowers serum urate levels by acting as a uricosuric agent. It inhibits the function of specific transporters in the proximal tubules of the kidney, which are responsible for reabsorbing uric acid back into the blood. The key transporters inhibited are URAT1, OAT4, and OAT10.[2] This blockade leads to increased excretion of uric acid in the urine.[2]



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Caption: Mechanism of urate reduction via renal transporter inhibition.

Preclinical Pharmacology Data

MBX-102 has been evaluated in various in vitro and in vivo models, demonstrating its antidiabetic and lipid-lowering efficacy.



Table 2: In Vitro Activity of MBX-102 Acid

Assay System	Parameter	Value	Reference
Mouse GAL4-PPAR-y	EC50	~12 µM	[3]

Table 3: In Vivo Efficacy of MBX-102 in Diabetic Rodent Models

Model	Treatment	Key Findings	Reference
Zucker Diabetic Fatty (ZDF) Rats	MBX-102 (100 mg/kg, p.o.)	Significantly increased glucose infusion rate. Decreased hepatic glucose output. Significantly decreased triglyceride, free fatty acid, and cholesterol levels.	[3]
Zucker Fatty (ZF) Rats	MBX-102 (100 mg/kg, p.o. for 32 days)	Significantly lowered fasting plasma insulin. Robustly decreased fasting plasma triglycerides.	[3][5]
PPAR-α knockout mice	MBX-102	Maintained triglyceride-lowering ability, confirming the effect is PPAR-α independent.	[4][5]

Table 4: Comparative Effects of MBX-102 in ZDF Rats (11-day treatment)



Parameter	Vehicle	MBX-102 (100 mg/kg)	Rosiglitazone (4 mg/kg)	Reference
Body Weight	Baseline	No significant increase	Significant increase	[5]
White Adipose Tissue Weight	Baseline	No significant increase	Significant increase	[5]

Experimental Protocols

The following methodologies have been cited in preclinical studies of MBX-102.

In Vivo Rodent Studies

- Animal Models: Male Zucker Diabetic Fatty (ZDF) rats and Zucker Fatty (ZF) rats were used as models for insulin resistance and diabetes.[3][5] PPAR-α knockout mice were used to determine the independence of triglyceride-lowering effects from PPAR-α activation.[4][5]
- Administration: MBX-102 was administered via oral gavage (p.o.) at specified doses (e.g., 100 mg/kg).[3]
- Sample Collection: Blood samples were collected from fasted animals (e.g., 6 hours post-fasting) for the analysis of plasma glucose, insulin, triglycerides, and other metabolites.[3][4]
- Efficacy Endpoints: Key parameters measured include fasting blood glucose, plasma insulin, triglycerides, cholesterol, body weight, and adipose tissue weight.[3][5] Euglycemichyperinsulinemic clamp studies were also performed to assess insulin sensitivity.[3][8]





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Caption: A representative workflow for in vivo studies on MBX-102.

Gene Expression Analysis

- Method: The relative quantification of gene expression (e.g., for PPAR-α target genes in hepatocytes) was calculated using the comparative Ct (threshold cycle) method.[4]
- Procedure: This real-time PCR method involves comparing the Ct values of target genes with a reference (housekeeping) gene in both treated and vehicle control samples to determine the fold change in expression.[4]

Chromatin Immunoprecipitation (ChIP) Assay

- Purpose: To study the interaction of proteins (like PPAR-y) with specific DNA regions.
- Protocol: The protocol was based on the Upstate EZ ChIP kit (Cat. no. 17-371).[8]
 - Cross-linking: Cells were cross-linked with 1% formaldehyde.
 - Lysis & Sonication: Cells were lysed, and chromatin was sheared by sonication.
 - Immunoprecipitation: Cell lysates were pre-cleared with protein A-agarose, followed by immunoprecipitation with a specific antibody (e.g., anti-PPAR-γ).
 - Analysis: The precipitated DNA-protein complexes are then analyzed to identify the DNA sequences bound by the protein of interest.

Conclusion

MBX-102 acid represents a differentiated PPAR-γ modulator with a unique pharmacological profile that separates it from traditional TZDs. Its ability to provide effective glucose and lipid control without the associated side effects of weight gain and edema makes it a significant candidate for the management of metabolic disorders.[1] Furthermore, its dual action as a uricosuric agent provides a promising, integrated approach for treating patients with both type 2 diabetes and gout.[2] The preclinical data strongly support its continued development as a next-generation insulin sensitizer and anti-gout therapeutic.[1]



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